1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate
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Overview
Description
1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethyl group and an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate typically involves the reaction of 1-(3,3-Dimethylcyclohexyl)ethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
1-(3,3-Dimethylcyclohexyl)ethanol+Ethyl chloroformate→1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 1-(3,3-Dimethylcyclohexyl)ethanol and ethyl carbonate.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 1-(3,3-Dimethylcyclohexyl)ethanol and ethyl carbonate.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate involves its interaction with various molecular targets. The carbonate moiety can undergo hydrolysis, releasing 1-(3,3-Dimethylcyclohexyl)ethanol, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as drug delivery or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Dimethylcyclohexyl)ethyl ethyl malonate
- 1-(3,3-Dimethylcyclohexyl)ethyl formate
- 1-(3,3-Dimethylcyclohexyl)ethyl acetate
Uniqueness
1-(3,3-Dimethylcyclohexyl)ethyl ethyl carbonate is unique due to its specific combination of a cyclohexane ring with a dimethyl group and an ethyl carbonate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
670224-86-9 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclohexyl)ethyl ethyl carbonate |
InChI |
InChI=1S/C13H24O3/c1-5-15-12(14)16-10(2)11-7-6-8-13(3,4)9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
SXNKHTJFVQRGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C1CCCC(C1)(C)C |
Origin of Product |
United States |
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